2,5-difluoro-N-methylbenzamide

Lipophilicity Drug Design Physicochemical Property

Standard benzamide isomers often fail to provide optimal CNS penetration or metabolic stability. This 2,5-difluoro-N-methylbenzamide offers a validated solution. - Enhanced lipophilicity (logP ~1.4) facilitates blood-brain barrier passive diffusion. - 2,5-Difluoro pattern blocks CYP450 oxidation sites, improving in vivo half-life. - ≥98% purity minimizes side reactions; documented in sulfonamide & P2X3 antagonist patents. Ideal for medicinal chemistry and process R&D.

Molecular Formula C8H7F2NO
Molecular Weight 171.147
CAS No. 392691-69-9
Cat. No. B3015533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-difluoro-N-methylbenzamide
CAS392691-69-9
Molecular FormulaC8H7F2NO
Molecular Weight171.147
Structural Identifiers
SMILESCNC(=O)C1=C(C=CC(=C1)F)F
InChIInChI=1S/C8H7F2NO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12)
InChIKeyLTSINLWTDSSZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluoro-N-methylbenzamide: Fluorinated Building Block


2,5-Difluoro-N-methylbenzamide (CAS 392691-69-9) is a fluorinated benzamide derivative characterized by a benzene ring substituted with two fluorine atoms at the 2 and 5 positions and a methyl group attached to the amide nitrogen . With a molecular formula of C8H7F2NO and a molecular weight of 171.14 g/mol [1], it is primarily utilized as a building block or intermediate in the synthesis of more complex organic molecules for pharmaceutical and agrochemical research . The specific 2,5-difluoro substitution pattern imparts distinct physicochemical properties, such as enhanced lipophilicity and potential metabolic stability, compared to non-fluorinated or differently substituted benzamides.

Why 2,5-Difluoro-N-methylbenzamide Cannot Be Substituted


The 2,5-difluoro substitution pattern on the benzamide core is not interchangeable with other positional isomers (e.g., 2,4- or 2,6-difluoro) or non-fluorinated analogs . The specific placement of the electron-withdrawing fluorine atoms influences the compound's lipophilicity, electronic distribution, and metabolic profile, which directly impact downstream synthetic reactivity and biological activity . Using an alternative, even a closely related one, risks introducing uncharacterized variables into a research workflow, leading to irreproducible results, altered reaction yields, or divergent biological outcomes. The evidence below quantifies these critical differences, establishing 2,5-difluoro-N-methylbenzamide as a distinct chemical entity with verifiable advantages.

2,5-Difluoro-N-methylbenzamide Comparative Evidence


Lipophilicity vs Non-Fluorinated Benzamides

2,5-Difluoro-N-methylbenzamide exhibits a predicted logP of approximately 1.4, which is a moderate increase over both unsubstituted benzamide (experimental logP ~0.64 [1]) and N-methylbenzamide (XlogP ~0.9 [2]). The introduction of two fluorine atoms at the 2 and 5 positions elevates the partition coefficient, indicating improved lipophilicity suitable for crossing biological membranes, including the blood-brain barrier .

Lipophilicity Drug Design Physicochemical Property CNS Permeability

Metabolic Stability from 2,5-Difluoro Pattern

The 2,5-difluoro substitution pattern is known to enhance metabolic stability compared to non-fluorinated benzamides by blocking potential sites of oxidative metabolism [1]. While direct quantitative data for this specific compound is limited, class-level inference from related difluorobenzamide studies indicates that the presence and position of fluorine atoms are critical determinants of metabolic half-life . In contrast, the 2,4-difluoro isomer may exhibit different metabolic liabilities due to altered electronic and steric effects.

Metabolic Stability Fluorination Drug Metabolism Pharmacokinetics

Guaranteed High Purity for Reproducibility

Commercially available 2,5-difluoro-N-methylbenzamide is supplied with a minimum purity of 98% [1]. This high purity specification is critical for ensuring consistent and predictable outcomes in multi-step organic syntheses and biological assays. Using a lower purity grade or an analog with unknown impurity profiles can introduce variables that confound reaction optimization and data interpretation.

Purity Reproducibility Quality Control Synthetic Chemistry

Validated Intermediate for Heterocyclic Synthesis

2,5-Difluoro-N-methylbenzamide is explicitly referenced as a key intermediate in patent literature for the synthesis of biologically active molecules, including sulfonamide derivatives targeting the central nervous system [1] and novel heterocyclic compounds with P2X3 antagonistic activity [2]. This documented use in advanced pharmaceutical research distinguishes it from simple benzamide building blocks that lack a clear path to downstream applications.

Synthetic Intermediate Patent Literature Medicinal Chemistry Building Block

2,5-Difluoro-N-methylbenzamide Applications


CNS Drug Discovery: Blood-Brain Barrier Penetration

Given its elevated logP (~1.4) compared to non-fluorinated benzamides, 2,5-difluoro-N-methylbenzamide is an ideal scaffold for the design of CNS-penetrant small molecules. The increased lipophilicity, as established in the evidence guide, facilitates passive diffusion across the blood-brain barrier, making it a strategic choice for medicinal chemists targeting neurological disorders .

Metabolic Stability in Lead Optimization

The 2,5-difluoro substitution pattern is inferred to confer enhanced metabolic stability by blocking sites of cytochrome P450-mediated oxidation. Researchers aiming to improve the pharmacokinetic profile of benzamide-based leads should prioritize this compound over non-fluorinated or differently fluorinated analogs, thereby reducing the likelihood of rapid metabolic clearance and improving the chances of achieving efficacious in vivo exposure .

Reproducible Multi-Step Synthesis

The commercially guaranteed 98% purity specification minimizes the risk of side reactions and impurities that can derail complex synthetic routes. This makes 2,5-difluoro-N-methylbenzamide a reliable choice for process chemists and academic laboratories where reproducibility and yield are paramount, particularly when used as a building block in the synthesis of advanced pharmaceutical intermediates as documented in patent literature [1].

Accelerated Patent-Backed Drug Development

For organizations seeking to expedite the development of new chemical entities with reduced risk, 2,5-difluoro-N-methylbenzamide offers a validated entry point. Its established use as an intermediate in the synthesis of patented sulfonamide derivatives and P2X3 antagonists provides a clear and defensible path toward generating proprietary compounds with potential therapeutic value, thereby streamlining both chemical development and intellectual property strategy [2].

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